KP372-1

Vue d'ensemble

Description

KP372-1 est un inhibiteur puissant de la voie de la protéine kinase B (Akt), qui joue un rôle crucial dans la régulation de la prolifération cellulaire, de la survie et du métabolisme. Ce composé a suscité un intérêt considérable dans la recherche sur le cancer en raison de sa capacité à induire l'apoptose (mort cellulaire programmée) et à inhiber la croissance tumorale .

Applications De Recherche Scientifique

KP372-1 has a wide range of applications in scientific research:

Cancer Research: It is extensively used to study the inhibition of the Akt pathway in various cancers, including head and neck squamous cell carcinoma and pancreatic cancer

Cell Biology: Researchers use this compound to investigate the mechanisms of apoptosis and anoikis (detachment-induced cell death) in cancer cells.

Drug Development: The compound serves as a lead molecule for developing new anticancer drugs targeting the Akt pathway.

Mécanisme D'action

Target of Action

KP372-1, also known as 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one or KP-17483, primarily targets the redox enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), and the AKT protein . NQO1 is a key enzyme involved in cellular defense against oxidative stress and carcinogenesis . AKT, on the other hand, is a central node in the PI3K pathway, which regulates cell proliferation and survival .

Mode of Action

this compound acts as a redox cycling agent for NQO1, inducing extensive reactive oxygen species (ROS) generation . This ROS generation amplifies DNA damage, leading to cancer cell death . Additionally, this compound inhibits AKT, blocking signaling through the PI3K pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the FOXO3a/GADD45α pathway and the PI3K/AKT/mTOR signaling pathway . This compound induces a transient and dramatic AKT hyperactivation that inhibits DNA repair by regulating the FOXO3a/GADD45α pathway . This action enhances the lethality of PARP inhibitors and helps overcome resistance to these inhibitors .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. It is known that the compound’s levels in blood, tumor, liver, and brain can be assessed by lc-ms/ms analyses .

Result of Action

The primary result of this compound’s action is the induction of apoptosis and anoikis in cancer cells . By causing robust DNA damage, including DNA breaks, this compound hyperactivates the central DNA damage sensor protein poly(ADP-ribose) polymerase 1 (PARP1) and activates caspase-3 to initiate cell death .

Action Environment

The action environment of this compound is largely dependent on the cellular context, particularly the expression levels of NQO1 . This compound is more potent against cancer cells that overexpress NQO1 . Furthermore, the combination of this compound with other agents, such as PARP inhibitors, can enhance cytotoxicity in cancer cells .

Analyse Biochimique

Biochemical Properties

“KP372-1” targets the redox enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), to induce extensive reactive oxygen species (ROS) generation . This interaction amplifies DNA damage, leading to cancer cell death . It also inhibits the phosphorylation of Akt and its downstream targets .

Cellular Effects

“this compound” has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It has a significant impact on cell signaling pathways, particularly the PI3K/AKT/mTOR pathway . It also influences gene expression, as it has been found to inhibit DNA repair by regulating the FOXO3a/GADD45α pathway .

Molecular Mechanism

The molecular mechanism of “this compound” involves the inhibition of Akt, leading to the dephosphorylation of several downstream targets . It also induces DNA damage by generating ROS through the redox cycling of NQO1 . This DNA damage hyperactivates the central DNA damage sensor protein poly(ADP-ribose) polymerase 1 (PARP1) and activates caspase-3 to initiate cell death .

Temporal Effects in Laboratory Settings

It has been reported that the combination treatment of “this compound” and a PARP inhibitor induced a transient and dramatic AKT hyperactivation .

Metabolic Pathways

“this compound” is involved in the PI3K/AKT/mTOR signaling pathway . It targets NQO1, a key enzyme in the cellular antioxidant defense system .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KP372-1 implique plusieurs étapes, commençant généralement par la préparation d'intermédiaires clés. Le processus comprend souvent :

Formation de la structure de base : Cela implique la construction de l'échafaudage central de this compound par une série de réactions de condensation et de cyclisation.

Modifications des groupes fonctionnels : Introduction de divers groupes fonctionnels pour améliorer l'activité et la sélectivité du composé. Cela peut inclure des réactions d'halogénation, d'alkylation ou d'acylation.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour certaines étapes, ainsi que le développement de catalyseurs et de réactifs plus efficaces.

Analyse Des Réactions Chimiques

Types de réactions

KP372-1 subit plusieurs types de réactions chimiques, notamment :

Substitution : Diverses réactions de substitution peuvent être utilisées pour modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité biologique.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène ou autres peroxydes.

Agents réducteurs : NAD(P)H en présence de NQO1.

Solvants : Diméthylsulfoxyde (DMSO), méthanol ou acétonitrile.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites de this compound, ainsi que des adduits d'ADN résultant de son interaction avec l'ADN cellulaire.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Recherche sur le cancer : Il est largement utilisé pour étudier l'inhibition de la voie Akt dans divers cancers, notamment le carcinome épidermoïde de la tête et du cou et le cancer du pancréas

Biologie cellulaire : Les chercheurs utilisent this compound pour étudier les mécanismes de l'apoptose et de l'anoïkis (mort cellulaire induite par le détachement) dans les cellules cancéreuses.

Développement de médicaments : Le composé sert de molécule principale pour développer de nouveaux médicaments anticancéreux ciblant la voie Akt.

Mécanisme d'action

This compound exerce ses effets principalement en inhibant la voie Akt. Cette inhibition conduit à :

Induction de l'apoptose : En bloquant la signalisation Akt, this compound favorise l'activation des protéines pro-apoptotiques et l'initiation subséquente de la cascade apoptotique.

Génération d'espèces réactives de l'oxygène : L'activité de cycle redox du composé génère des ROS, provoquant un stress oxydatif et des dommages à l'ADN dans les cellules cancéreuses.

Inhibition de la prolifération cellulaire : En perturbant les signaux de survie médiés par Akt, this compound arrête efficacement la prolifération des cellules cancéreuses.

Comparaison Avec Des Composés Similaires

KP372-1 est unique parmi les inhibiteurs d'Akt en raison de son double mécanisme d'action impliquant à la fois l'inhibition d'Akt et le cycle redox. Des composés similaires comprennent :

MK-2206 : Un autre inhibiteur d'Akt, mais il n'a pas l'activité de cycle redox de this compound.

GSK690693 : Un inhibiteur pan-Akt avec un spectre d'activité plus large, mais moins de spécificité pour le cycle redox.

Perifosine : Un inhibiteur de la voie Akt qui affecte également d'autres voies de signalisation, ce qui le rend moins sélectif que this compound.

This compound se distingue par son inhibition puissante et sélective d'Akt, combinée à sa capacité à induire un stress oxydatif par le cycle redox .

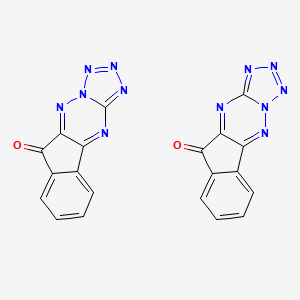

Propriétés

IUPAC Name |

10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one;10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFOAASSUQIXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8N12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374996-60-7 | |

| Record name | 1374996-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

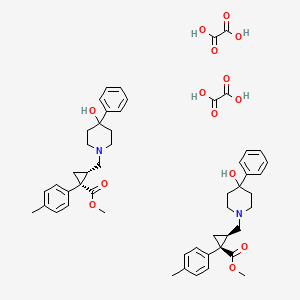

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)

![(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B560267.png)

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)

![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)